3-(Morpholinomethyl)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

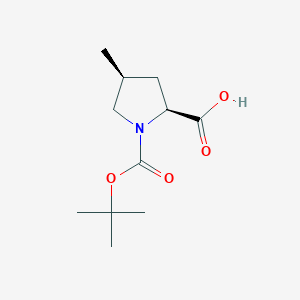

Synthesis Analysis

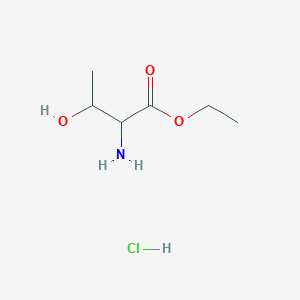

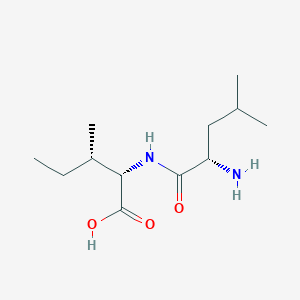

The synthesis of related morpholine-containing compounds is described in several papers. For instance, a convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid is reported, which involves a five-step process starting from dimethoxyacetaldehyde and serine methyl ester . Another paper discusses the ultrasound-assisted synthesis of diethyl (2-(1-(morpholinomethyl)-2-oxoindolin-3-ylidene)hydrazinyl) (substituted phenyl/heteryl) methylphosphonate derivatives, indicating the use of ultrasound as a green synthetic protocol . These methods could potentially be adapted for the synthesis of 3-(Morpholinomethyl)phenylboronic acid.

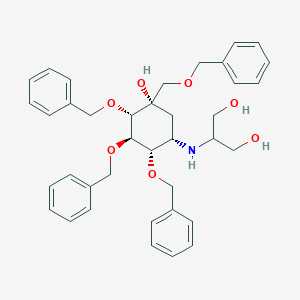

Molecular Structure Analysis

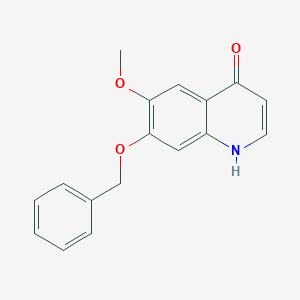

The molecular structure of a related compound, 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, which results from the reaction of o-formylphenylboronic acid with morpholine, has been characterized in the solid state, showing a typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment . This suggests that 3-(Morpholinomethyl)phenylboronic acid could also form interesting structural motifs due to the presence of the boronic acid group.

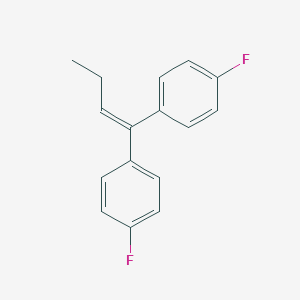

Chemical Reactions Analysis

Phenylboronic acids are known to participate in various chemical reactions. For example, a phenylboronic acid mediated triple condensation reaction of phloroglucinol with alpha,beta-unsaturated carbonyl compounds is reported, leading to novel C3-symmetric 2H-chromene derivatives . Although not directly related to 3-(Morpholinomethyl)phenylboronic acid, this demonstrates the reactivity of phenylboronic acids in condensation reactions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are explored in several studies. For instance, morpholin-2-yl-phosphinic acids are evaluated for their pharmacological properties, indicating the importance of morpholine derivatives in medicinal chemistry . Additionally, the synthesis and characterization of novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, including spectroscopic and DFT studies, provide insights into the electronic and thermal properties of such compounds . These findings could be extrapolated to predict the properties of 3-(Morpholinomethyl)phenylboronic acid.

科学的研究の応用

1. Diagnostic and Therapeutic Applications

- Summary of Application: PBA derivatives are known to form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

- Methods of Application: The interaction with sialic acid is a new class of molecular targets and other PBA-based strategies for drug delivery applications .

- Results or Outcomes: This research highlights some new aspects of related research efforts with a special focus on the interaction with sialic acid .

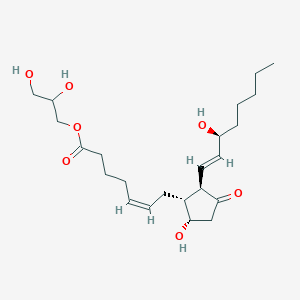

2. Enrichment of cis-diol Containing Molecules

- Summary of Application: Phenylboronic acid (PBA)-functionalized polymers using N,N’ -methylbisacrylamide (MBAA) as the crosslinker synthesized in DMSO by one-pot polymerization approach displayed ultrahigh selectivity to the cis-diol containing molecules .

- Methods of Application: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively .

- Results or Outcomes: The recovery rates for the extraction of nucleosides by this polymer were high (63~88%, n =3) .

3. Synthesis of Radiopharmaceuticals

- Summary of Application: 2-MPhB can be used as a precursor for the synthesis of radiopharmaceuticals.

- Methods of Application: By attaching a radioactive isotope to 2-MPhB, researchers can create molecules that target specific biological targets for imaging or therapeutic purposes.

- Results or Outcomes: This method allows for the creation of radiopharmaceuticals used for medical imaging and therapy.

4. Suzuki–Miyaura Coupling

- Summary of Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-used method for forming carbon-carbon bonds. Boron reagents, including phenylboronic acids, are key components in this reaction .

- Methods of Application: The reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .

- Results or Outcomes: This method has been used extensively in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

5. Sensing Applications

- Summary of Application: Boronic acids, including phenylboronic acids, have been used in various sensing applications due to their ability to form reversible complexes with diols .

- Methods of Application: These sensors can be used in both homogeneous assays and heterogeneous detection systems .

- Results or Outcomes: These sensing systems have been used to detect a wide range of analytes, including sugars, fluoride, and cyanide .

6. Building Materials for Microparticles

- Summary of Application: Boronic acids have been used as building materials for microparticles used in analytical methods .

- Methods of Application: These microparticles can be used in a variety of applications, including the controlled release of insulin .

- Results or Outcomes: This has potential applications in the treatment of diseases such as diabetes .

7. Electropolymerisation

- Summary of Application: Electropolymerisation is a technique for the tightly controlled and defined preparation of polymeric structures. Electropolymerised 3-aminophenylboronic acid was used for the impedimetric detection of dopamine .

- Methods of Application: A co-polymer of phenylboronic acid with thiophene was used for the potentiometric detection of D-glucose .

- Results or Outcomes: This method has been used for the detection of various analytes .

将来の方向性

特性

IUPAC Name |

[3-(morpholin-4-ylmethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13/h1-3,8,14-15H,4-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSDPGUSDVMXDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN2CCOCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452626 |

Source

|

| Record name | 3-(Morpholinomethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Morpholinomethyl)phenylboronic acid | |

CAS RN |

397843-58-2 |

Source

|

| Record name | 3-(Morpholinomethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)

![2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B151310.png)